Cas no 2229419-83-2 (3,3-dimethyl-5-(1H-pyrazol-1-yl)pentanoic acid)

3,3-Dimethyl-5-(1H-pyrazol-1-yl)pentanoic acid is a specialized organic compound featuring a pyrazole moiety linked to a branched carboxylic acid structure. Its unique molecular architecture, combining a heterocyclic group with a sterically hindered carboxyl function, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound exhibits enhanced stability due to the 3,3-dimethyl substitution, which reduces steric hindrance effects while maintaining reactivity. The pyrazole ring provides potential for further functionalization, enabling applications in ligand design and bioactive molecule development. Its balanced lipophilicity and acidity profile contribute to improved solubility in organic media, facilitating its use in multi-step synthetic routes. This compound is particularly useful in the preparation of targeted small-molecule inhibitors and complex heterocyclic systems.
3,3-dimethyl-5-(1H-pyrazol-1-yl)pentanoic acid structure
2229419-83-2 structure
Product Name:3,3-dimethyl-5-(1H-pyrazol-1-yl)pentanoic acid
CAS No:2229419-83-2
MF:C10H16N2O2
MW:196.246242523193
CID:5876264
PubChem ID:165670755
Update Time:2025-10-24

3,3-dimethyl-5-(1H-pyrazol-1-yl)pentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3,3-dimethyl-5-(1H-pyrazol-1-yl)pentanoic acid
    • 2229419-83-2
    • EN300-1729771
    • Inchi: 1S/C10H16N2O2/c1-10(2,8-9(13)14)4-7-12-6-3-5-11-12/h3,5-6H,4,7-8H2,1-2H3,(H,13,14)
    • InChI Key: MWNURBXZLLKYIF-UHFFFAOYSA-N
    • SMILES: OC(CC(C)(C)CCN1C=CC=N1)=O

Computed Properties

  • Exact Mass: 196.121177757g/mol
  • Monoisotopic Mass: 196.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 55.1Ų

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Additional information on 3,3-dimethyl-5-(1H-pyrazol-1-yl)pentanoic acid

Professional Introduction to 3,3-dimethyl-5-(1H-pyrazol-1-yl)pentanoic Acid (CAS No. 2229419-83-2)

3,3-dimethyl-5-(1H-pyrazol-1-yl)pentanoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its Chemical Abstracts Service (CAS) number 2229419-83-2, features a unique molecular structure that includes a pyrazole ring and a pentanoic acid backbone. The presence of these functional groups makes it a versatile intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and inflammatory pathways.

The compound's structure is characterized by a five-carbon chain with two methyl groups at the third carbon position, attached to a carboxylic acid group at the terminal carbon. The pyrazole moiety, attached at the fifth carbon of the pentanoic acid chain, introduces additional reactivity and binding potential, making it an attractive scaffold for drug discovery efforts. The pyrazole ring is known for its ability to engage in hydrogen bonding and metal coordination, which are critical for interactions with biological targets such as enzymes and receptors.

In recent years, there has been a surge in research focused on developing novel therapeutic agents based on heterocyclic compounds. Among these, pyrazole derivatives have emerged as particularly promising candidates due to their diverse pharmacological properties. The compound 3,3-dimethyl-5-(1H-pyrazol-1-yl)pentanoic acid represents an interesting example of how structural modifications can enhance biological activity. Its dual functionality—combining the metabolic stability of the pentanoic acid moiety with the bioisosteric properties of the pyrazole ring—makes it an excellent candidate for further derivatization.

One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors targeting inflammatory and autoimmune diseases. Recent studies have demonstrated that pyrazole-based compounds can modulate the activity of key enzymes involved in pro-inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The structural features of 3,3-dimethyl-5-(1H-pyrazol-1-yl)pentanoic acid, particularly the presence of the carboxylic acid group and the pyrazole ring, suggest that it may interact with these enzymes in a manner that reduces inflammation without significant side effects.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Typically, the process begins with the formation of the pentanoic acid backbone through aldol condensation or other carbon-carbon bond-forming reactions. Subsequent functionalization introduces the two methyl groups at the third carbon position, followed by coupling with the pyrazole ring via methods such as nucleophilic substitution or cross-coupling reactions. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules.

The pharmacological potential of 3,3-dimethyl-5-(1H-pyrazol-1-yl)pentanoic acid has been explored in several preclinical studies. Researchers have investigated its interactions with various biological targets, including proteases and kinase enzymes implicated in cancer progression. Preliminary data suggest that derivatives of this compound exhibit inhibitory activity against several key therapeutic targets, making them valuable starting points for drug development programs. Additionally, computational modeling has been used to predict binding affinities and optimize lead structures based on this scaffold.

In conclusion, 3,3-dimethyl-5-(1H-pyrazol-1-yl)pentanoic acid (CAS No. 2229419-83-2) is a structurally unique and biologically relevant compound with significant potential in pharmaceutical research. Its combination of metabolic stability and bioactive functionality makes it an attractive candidate for further development into novel therapeutic agents. As research in heterocyclic chemistry continues to advance, compounds like this one are likely to play an increasingly important role in addressing some of today's most challenging medical conditions.

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